Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its oxaspirohexane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the spirocyclic core. This reaction can be initiated using photochemical conditions, where light energy facilitates the formation of the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced photochemical reactors allows for precise control over reaction conditions, leading to higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds.
Scientific Research Applications
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in chemical properties and applications.
Oxaspiro compounds:
Uniqueness
Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific combination of methyl and isopropyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-7(2)12(10(13)14-5)11(15-12)6-8(3)9(11)4/h7-9H,6H2,1-5H3 |
InChI Key |
LAHYEVNJBILBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C(C)C)C(=O)OC |
Origin of Product |
United States |
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